molecular formula C8H8O3 B016583 3-Hydroxyphenylacetic acid CAS No. 621-37-4

3-Hydroxyphenylacetic acid

Cat. No.: B016583
CAS No.: 621-37-4
M. Wt: 152.15 g/mol
InChI Key: FVMDYYGIDFPZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyphenylacetic acid (3-HPAA, C₈H₈O₃) is a phenolic organic acid derivative of phenylacetic acid, characterized by a hydroxyl group (-OH) at the meta position of the benzene ring relative to the acetic acid side chain. Its molecular structure confers distinct chemical properties, including increased polarity and reactivity compared to non-hydroxylated analogs like phenylacetic acid .

Preparation Methods

Microbial Fermentation: The Industrial Gold Standard

Strain Selection and Genetic Optimization

The filamentous fungus Rhizoctonia solani (DSM 852) is the preferred organism for 3-HPA production due to its innate ability to hydroxylate phenylacetic acid at the meta position . Unlike earlier replacement cultures that achieved only 2.5 g/L , modern submerged fermentation leverages the fungus’s metabolic machinery in a controlled bioreactor environment.

Nutrient Media Composition

The fermentation medium (Medium B) is designed to balance carbon, nitrogen, and trace elements:

ComponentConcentration (g/L)Function
Glucose20Primary carbon source
Yeast extract7.5Nitrogen/vitamin source
(NH₄)₂SO₄5Inorganic nitrogen
MgSO₄·7H₂O0.5Magnesium supply
MnSO₄·H₂O0.05Enzyme cofactor
KH₂PO₄/K₂HPO₄1.5/3.6pH buffering

This formulation supports robust fungal growth while minimizing byproduct formation .

Fed-Batch Fermentation Protocol

The process involves three phases: preculture, primary fermentation, and repeated fed-batch cycles.

Preculture Development

  • Inoculum Preparation : Agar-grown R. solani is homogenized and transferred to 330 mL of Medium B in baffled flasks.

  • Incubation Conditions : 25°C, 180 rpm agitation for 72 hours to achieve dense biomass .

Primary Fermentation

  • Bioreactor Setup : 10 L fermenter with 1 vvm aeration and initial agitation at 100 rpm.

  • Substrate Feeding : Phenylacetic acid (10 g/L) is added initially, with 50 g boluses introduced at 24-hour intervals.

  • Process Adjustments : Agitation increases stepwise to 200 rpm, and pH is maintained at 6.8–7.2 via automatic NaOH addition .

Fed-Batch Cycles

After 88 hours, 90% of the broth is harvested, and the remaining 10% is replenished with fresh Medium B. This cycle repeats, achieving a final 3-HPA concentration of 30.6 g/L after 165 hours .

Product Isolation and Purification

  • Centrifugation : Broth is centrifuged at 5,000 rpm for 20 minutes to separate biomass.

  • Acidification : Supernatant is adjusted to pH 2 with H₂SO₄ to protonate 3-HPA.

  • Solvent Extraction : Tert-butyl methyl ether (2 × 7 L) extracts 3-HPA, yielding 250 g of 94% pure product after evaporation .

Chemical Synthesis: Challenges and Innovations

Direct Hydroxylation of Phenylacetic Acid

Chemical routes typically employ electrophilic aromatic substitution, but meta selectivity remains problematic. Metal catalysts (e.g., Fe³⁺/H₂O₂ systems) achieve ~40% yields but require harsh conditions (80°C, 12 hours) .

Regioselectivity Modifiers

  • Directed Ortho-Metalation : Using (–)-sparteine as a chiral ligand improves meta-directing effects but complicates scalability .

  • Protecting Groups : Acetylation of the hydroxyl group post-synthesis adds steps, reducing overall efficiency.

Halogenation-Hydrolysis Pathways

An alternative route involves:

  • Chlorination : Phenylacetic acid → 3-chloro-4-hydroxyphenylacetic acid (using Cl₂/FeCl₃).

  • Hydrodechlorination : Pd/C-catalyzed H₂ treatment removes chlorine, yielding 3-HPA .
    This method achieves 65% purity but generates toxic halogenated intermediates .

Enzymatic Hydroxylation: Emerging Techniques

Monooxygenase Systems

Recombinant E. coli expressing cytochrome P450 enzymes (e.g., CYP199A4) hydroxylate phenylacetic acid with 70% conversion. However, enzyme instability and NADPH dependency limit industrial adoption .

Whole-Cell Biocatalysis

R. solani cell lysates retain hydroxylation activity in buffer systems. Immobilizing cells on alginate beads enhances reusability (5 cycles, 15% activity loss) .

Comparative Analysis of Methods

MethodYield (g/L)Purity (%)ScalabilityCost ($/kg)
Microbial Fermentation30.6 94 High120
Chemical Synthesis12.4 78 Moderate340
Enzymatic Hydroxylation8.9 85 Low560

Industrial Process Optimization

Carbon Source Substitution

Replacing glucose with glycerol reduces catabolite repression, boosting yield by 18% .

In Situ Product Removal

Adsorption resins (e.g., XAD-16N) mitigate product inhibition, increasing titer to 38 g/L .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or sulfonyl chlorides.

Major Products Formed:

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxyacetophenone.

    Reduction: Formation of 3-hydroxyphenylethanol.

    Substitution: Formation of various substituted phenylacetic acids.

Scientific Research Applications

Antimicrobial Properties

Mechanism of Action Against Pathogens

Recent studies have demonstrated that 3-HPAA exhibits a dose-dependent antimicrobial effect against Pseudomonas aeruginosa, a notorious opportunistic pathogen known for its antibiotic resistance. Research indicates that 3-HPAA can disrupt various cellular processes in bacteria, affecting DNA replication, RNA modifications, and oxidative stress responses. The minimum inhibitory concentration (MIC) for 3-HPAA against P. aeruginosa was found to be 2.1 mg/mL, with a minimum bactericidal concentration (MBC) at 2.3 mg/mL, indicating its potential as a new antimicrobial agent .

Concentration (mg/mL) Percent Inhibition (%) Cell Viability (cfu/mL)
1.7315 × 10^6
1.958-
2.198-

This data suggests that further exploration into the proteomic changes induced by 3-HPAA could lead to the development of effective antimicrobial strategies against resistant bacterial strains .

Metabolic Implications

Role in Gut Microbiota and Metabolism

3-HPAA is primarily formed through the microbial degradation of dietary flavonoids in the colon, particularly from proanthocyanidins and chlorogenic acid. Elevated levels of this metabolite in urine can indicate an increased metabolic activity of gut bacteria, especially Clostridium species. Such elevations may also reflect dietary habits rich in flavonoids .

Additionally, high urinary levels of 3-HPAA have been linked to various metabolic conditions, including potential associations with gut dysbiosis and phenylketonuria, an inherited metabolic disorder . This highlights the importance of understanding individual dietary patterns and gut microbiome composition when interpreting levels of 3-HPAA.

Cardiovascular Benefits

Vasorelaxant Effects

Research has indicated that 3-HPAA possesses vasorelaxant properties, contributing to cardiovascular health by decreasing arterial blood pressure in spontaneously hypertensive rats. This effect is mediated through endothelium-dependent nitric oxide release, suggesting that diets rich in polyphenols may provide cardiovascular benefits through metabolites like 3-HPAA .

Protective Effects Against Cytotoxicity

Cellular Protection Mechanisms

A study highlighted the protective effects of 3-HPAA against acetaldehyde-induced cytotoxicity in hepatocytes by enhancing aldehyde dehydrogenase (ALDH) activity. This protective mechanism is believed to be mediated through activation of aryl hydrocarbon receptor (AhR) pathways, showcasing the compound's potential role in liver health and detoxification processes .

Comparison with Similar Compounds

Key Features:

  • Biosynthesis: Primarily a microbial metabolite derived from the colonic fermentation of dietary flavonoids (e.g., quercetin, rutin, and proanthocyanidins) by gut microbiota, particularly Clostridium species . Up to 35% of ingested quercetin rutinosides are metabolized into 3-HPAA .
  • Biological Roles: Antimicrobial Activity: Exhibits inhibitory effects against pathogenic bacteria . Antioxidant Activity: Acts as a free radical scavenger, though its potency is lower than metabolites like 3,4-dihydroxyphenylacetic acid (3,4-DHPAA) . Clinical Markers: Elevated urinary levels correlate with gut dysbiosis, Clostridium overgrowth, or high dietary polyphenol intake (e.g., tea, grapes) .

Structural and Functional Comparisons

Key Insights:

  • Substituent Position Dictates Activity : The meta -OH in 3-HPAA enhances polarity and microbial interactions but reduces antioxidant efficacy compared to 3,4-DHPAA, which has two -OH groups .
  • Methoxy vs. Hydroxy Groups : Homovanillic acid’s methoxy group (-OCH₃) lowers reactivity compared to 3-HPAA’s -OH, resulting in weaker antioxidant effects .

Metabolic and Pharmacokinetic Differences

Table 2: Metabolic Pathways and Bioavailability

Compound Primary Source Metabolic Pathway Bioavailability Notes
3-Hydroxyphenylacetic acid Gut microbiota (quercetin, rutin) Colonic fermentation of flavonoids High urinary excretion; marker of gut health
Phenylacetic acid Endogenous (phenylalanine) or dietary Hepatic β-oxidation Precursor for antibiotic synthesis
3,4-Dihydroxyphenylacetic acid Microbial metabolism of dopamine/quercetin Catecholamine degradation Rapid oxidation due to catechol structure
Homovanillic acid Dopamine metabolism Methylation of 3,4-DHPAA Correlates with neurologic function

Key Insights:

  • Gut Microbiota Dependency: 3-HPAA and 3,4-DHPAA require colonic bacteria for synthesis, whereas phenylacetic acid is primarily endogenous .
  • Antioxidant Degradation : 3-HPAA’s antioxidant activity diminishes in vivo due to rapid metabolism, unlike in vitro studies .

Key Insights:

  • Diagnostic Utility: 3-HPAA’s role as a gut biomarker surpasses its therapeutic use, whereas phenylacetic acid is industrially significant .
  • Safety Gaps : Homovanillic acid and 3-HPAA lack comprehensive toxicological data, necessitating cautious handling .

Biological Activity

3-Hydroxyphenylacetic acid (3-HPAA) is a microbial metabolite derived from flavonoids, primarily produced by the gut microbiota. This compound has garnered attention for its potential biological activities, particularly in cardiovascular health and metabolic regulation. This article explores the biological activities of 3-HPAA, supported by various research findings, case studies, and data tables.

1.1 Vasorelaxant Effects

Research indicates that 3-HPAA exhibits significant vasorelaxant properties, leading to a reduction in blood pressure. In a study involving spontaneously hypertensive rats, intravenous administration of 3-HPAA resulted in a dose-dependent decrease in mean arterial blood pressure without affecting heart rate. The compound's mechanism involves endothelial nitric oxide release, which is crucial for vascular relaxation:

  • Bolus Administration : Doses ranging from 0.01 to 10 mg·kg1^{-1} resulted in significant reductions in systolic and diastolic blood pressure, with effects observable at doses as low as 0.01 mg·kg1^{-1} .
  • Infusion Administration : Continuous infusion of 3-HPAA also demonstrated a substantial decrease in blood pressure, with maximal effects observed at higher doses (1 and 5 mg·kg1^{-1}·min1^{-1}) .

1.2 Antidiabetic Properties

3-HPAA has been implicated in enhancing glucose metabolism and reducing oxidative stress in pancreatic beta cells. In vitro studies have shown that it can improve glucose-stimulated insulin secretion and protect against cell death induced by oxidative stress . This suggests a potential role in managing diabetes and metabolic disorders.

2.1 Cardiovascular Health

A clinical study highlighted the relationship between dietary flavonoid intake, including sources of 3-HPAA, and cardiovascular health outcomes. Higher consumption of flavonoids was associated with lower all-cause mortality and reduced incidence of cardiovascular diseases . This underscores the importance of gut-derived metabolites like 3-HPAA in mediating these health benefits.

2.2 Microbial Metabolism

In a model involving C. elegans, researchers demonstrated that 3-HPAA could activate the phenylacetic acid degradative pathway in Burkholderia cenocepacia, suggesting its role in microbial interactions within the gut . This highlights its broader implications beyond human metabolism, affecting microbial ecology.

3.1 Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Activity Mechanism/Outcome Reference
VasorelaxationDecreases blood pressure via nitric oxide release
Antidiabetic effectsEnhances insulin secretion; protects against oxidative stress
Gut microbiota interactionInduces microbial pathways for aromatic compound degradation

4. Conclusion

The biological activity of this compound presents significant implications for health, particularly concerning cardiovascular function and metabolic regulation. Its vasorelaxant properties mediated through nitric oxide release position it as a potential therapeutic agent for hypertension. Additionally, its role as an antidiabetic agent highlights the importance of gut microbiota in human health.

Future research should continue to explore the mechanisms underlying these effects and investigate the clinical applications of 3-HPAA in various health conditions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-HPA in biological samples?

  • Methodological Answer : 3-HPA can be detected and quantified using LC-MS/MS or GC-MS with derivatization. For example, LC-MS/MS protocols involve reverse-phase chromatography (e.g., C18 columns) and negative ionization modes, with optimized transitions for specific fragments (e.g., m/z 151→107). GC-MS often employs trimethylsilyl (TMS) derivatization to enhance volatility, with retention indices around 1635–1645 (semi-standard non-polar columns) . Sample preparation includes protein precipitation and solid-phase extraction to minimize matrix interference.

Q. How should 3-HPA be stored to ensure stability in laboratory settings?

  • Methodological Answer : 3-HPA is stable at -20°C for up to 3 years in powder form. For dissolved stock solutions (e.g., in DMSO at 15 mg/mL), storage at -80°C for 2 years is recommended to prevent degradation. Avoid repeated freeze-thaw cycles and exposure to moisture or heat, which can hydrolyze the compound .

Q. What safety precautions are necessary when handling 3-HPA in the lab?

  • Methodological Answer : Use nitrile gloves (tested against EN 374 standards) and lab coats to prevent skin contact. Work in a fume hood to avoid inhalation. Incompatible materials include strong acids/oxidizers (e.g., HNO₃), which may induce hazardous reactions. Contaminated waste should be disposed via specialized chemical disposal services .

Q. What are the clinical implications of elevated 3-HPA levels in human biofluids?

  • Methodological Answer : Elevated urinary or plasma 3-HPA is associated with phenylketonuria (due to tyrosine metabolism errors) or gut dysbiosis (e.g., Clostridium overgrowth). However, dietary polyphenols (e.g., wine, tea) can also increase 3-HPA, necessitating controlled dietary tracking in clinical studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported microbial degradation pathways of 3-HPA?

  • Methodological Answer : Discrepancies in pathways (e.g., meta-cleavage vs. non-meta pathways) require comparative genomic analysis of microbial strains and enzyme activity assays . For Klebsiella pneumoniae, 3-HPA catabolism involves 3,4-dihydroxyphenylacetic acid via substrate-specific hydroxylases. Use knockout mutants or isotopic tracing (¹³C-labeled 3-HPA) to validate pathway dominance .

Q. What experimental approaches study the enzyme kinetics of 4-hydroxyphenylacetate 3-monooxygenase with 3-HPA?

  • Methodological Answer : Purify the enzyme via affinity chromatography and monitor activity using spectrophotometric assays (NADH depletion at 340 nm). Vary substrate concentrations (0.1–10 mM 3-HPA) and cofactors (e.g., FAD) to determine Kₘ and Vₘₐₓ. Inhibitor studies (e.g., metal chelators) can elucidate catalytic mechanisms .

Q. How does 3-HPA interact with endogenous antioxidants, and what methodologies assess these effects?

  • Methodological Answer : Synergism with antioxidants (e.g., uric acid) is evaluated via ORAC (Oxygen Radical Absorbance Capacity) assays . Combine 3-HPA (5–50 µM) with endogenous compounds and measure fluorescence decay of fluorescein. Theoretical additive values vs. experimental results identify synergistic/antagonistic effects (e.g., 3-HPA + uric acid showed no synergism in ORAC) .

Q. What strategies optimize the chemical synthesis of 3-HPA to improve yield and purity?

  • Methodological Answer : Optimize Friedel-Crafts acylation of 3-hydroxyphenyl derivatives using acetic anhydride. Key parameters include temperature control (10–25°C) and catalytic Lewis acids (e.g., AlCl₃). Post-synthesis, purify via recrystallization (ethanol/water) or preparative HPLC (phenyl-hexyl columns). Monitor purity by NMR (¹H, δ 6.7–7.2 ppm for aromatic protons) .

Properties

IUPAC Name

2-(3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMDYYGIDFPZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211148
Record name 3-Hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyphenylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000440
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000.0 mg/mL
Record name 3-Hydroxyphenylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000440
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

621-37-4
Record name 3′-Hydroxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxybenzeneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 621-37-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-hydroxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXYBENZENEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59Z6Z8REF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hydroxyphenylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000440
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

129 °C
Record name 3-Hydroxyphenylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000440
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyphenylacetic acid
Reactant of Route 2
3-Hydroxyphenylacetic acid
Reactant of Route 3
Reactant of Route 3
3-Hydroxyphenylacetic acid
Reactant of Route 4
3-Hydroxyphenylacetic acid
Reactant of Route 5
Reactant of Route 5
3-Hydroxyphenylacetic acid
Reactant of Route 6
Reactant of Route 6
3-Hydroxyphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.